

Spectroscopic Data of Ethyl 3-bromobut-3-enoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-bromobut-3-enoate

CAS No.: 21031-50-5

Cat. No.: B2821780

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This technical guide provides a detailed analysis of the spectroscopic data for **Ethyl 3-bromobut-3-enoate**, a valuable synthetic intermediate. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Where direct experimental data is not publicly available, this guide leverages established spectroscopic principles and comparative data from analogous structures to provide a robust predictive analysis, empowering researchers to identify and characterize this molecule with confidence.

Molecular Structure and Spectroscopic Overview

Ethyl 3-bromobut-3-enoate possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of an ethyl ester, a carbon-carbon double bond (alkene), and a vinyl bromide all contribute to its characteristic spectral features. Understanding the interplay of these groups is paramount for accurate spectral interpretation.

Chemical Structure:

- **Ethyl Ester:** This group will be identified by characteristic signals in both NMR and IR spectroscopy. In ^1H NMR, we expect to see a quartet and a triplet for the ethyl group. The carbonyl ($\text{C}=\text{O}$) stretch will be a prominent feature in the IR spectrum.
- **Vinyl Bromide:** The geminal protons on the $\text{C}=\text{C}$ double bond will exhibit distinct chemical shifts in the ^1H NMR spectrum. The presence of the bromine atom will significantly influence the chemical shift of the adjacent vinylic proton and the carbon to which it is attached.
- **α,β -Unsaturated System:** The conjugation of the $\text{C}=\text{C}$ double bond with the carbonyl group of the ester will affect the chemical shifts in the NMR spectra and the frequency of the $\text{C}=\text{O}$ and $\text{C}=\text{C}$ stretching vibrations in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **Ethyl 3-bromobut-3-enoate**, both ^1H and ^{13}C NMR will provide invaluable information about the connectivity and chemical environment of each atom.

^1H NMR Spectroscopy: A Predictive Analysis

While a publicly available experimental spectrum for **Ethyl 3-bromobut-3-enoate** is not readily found, we can predict the ^1H NMR spectrum with a high degree of confidence based on established chemical shift principles and data from analogous compounds.

Predicted ^1H NMR Data (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale and Comparative Insights
~ 1.3	Triplet	3H	-O-CH ₂ -CH ₃	The methyl protons of the ethyl ester are coupled to the adjacent methylene protons, resulting in a triplet. This is a standard region for ethyl ester methyl groups.
~ 3.4	Singlet	2H	-C(Br)-CH ₂ -C(O)-	These methylene protons are adjacent to a carbonyl group and a quaternary vinylic carbon, leading to a downfield shift. The lack of adjacent protons results in a singlet.
~ 4.2	Quartet	2H	-O-CH ₂ -CH ₃	The methylene protons of the ethyl ester are coupled to the methyl protons, appearing as a quartet.

~ 5.9	Singlet	1H	H ₂ C=C(Br)-	One of the geminal vinylic protons. Its chemical shift is influenced by the geminal bromine atom. Protons on a vinyl group (CH ₂ =CHBr) are in different chemical environments and are expected to show two distinct signals. [1]
~ 6.1	Singlet	1H	H ₂ C=C(Br)-	The other geminal vinylic proton. The two vinylic protons are diastereotopic and are expected to have slightly different chemical shifts.

Expert Insights: The prediction of two distinct singlets for the terminal vinyl protons is based on the principle that geminal protons on a substituted alkene are often chemically non-equivalent. The degree of their non-equivalence and their coupling constant would depend on the specific geometry and electronic environment. In vinyl bromide itself, the two geminal protons are distinct.[\[1\]](#) Vinylic protons generally resonate in the range of 6-7 ppm.[\[2\]](#)

¹³C NMR Spectroscopy: A Predictive Analysis

The ^{13}C NMR spectrum will complement the ^1H NMR data by providing information about the carbon skeleton of the molecule.

Predicted ^{13}C NMR Data (in CDCl_3):

Chemical Shift (δ , ppm)	Assignment	Rationale and Comparative Insights
~ 14	-O-CH ₂ -CH ₃	Typical chemical shift for the methyl carbon of an ethyl ester.
~ 40	-C(Br)-CH ₂ -C(O)-	The methylene carbon is deshielded by the adjacent carbonyl group.
~ 61	-O-CH ₂ -CH ₃	Standard chemical shift for the methylene carbon of an ethyl ester.
~ 125	CH ₂ =C(Br)-	The terminal sp ² carbon of the vinyl bromide. For α,β -unsaturated carbonyl compounds, the chemical shifts of the olefinic carbons are of interest. [3] [4]
~ 130	CH ₂ =C(Br)-	The sp ² carbon bearing the bromine atom is expected to be significantly downfield.
~ 168	-C(O)-O-	The carbonyl carbon of the α,β -unsaturated ester. The carbonyl carbon of esters typically appears in the 155-175 ppm range. [5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **Ethyl 3-bromobut-3-enoate** will be dominated by absorptions from the ester and alkene moieties.

Key IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode	Causality and Field Insights
~ 3100-3000	Medium	=C-H	Stretching	These absorptions are characteristic of C-H bonds on an sp ² hybridized carbon (alkene).
~ 2980-2850	Medium	C-H	Stretching	These bands arise from the C-H stretching vibrations of the ethyl and methylene groups.
~ 1725-1710	Strong	C=O (Ester)	Stretching	The carbonyl stretch of an α,β-unsaturated ester is typically found at a lower frequency than that of a saturated ester (1750-1735 cm ⁻¹) due to conjugation. [6] [7]
~ 1630	Medium	C=C (Alkene)	Stretching	The C=C stretching vibration of the vinyl bromide.
~ 1300-1000	Strong	C-O (Ester)	Stretching	Esters show two characteristic C-O stretching bands. [6] [8]

~ 650-550	Medium-Strong	C-Br	Stretching	The C-Br stretching vibration is typically observed in this region of the fingerprint part of the spectrum.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Expected Fragmentation Pattern:

The mass spectrum of **Ethyl 3-bromobut-3-enoate** will be characterized by the presence of two molecular ion peaks of almost equal intensity, separated by two mass units (M^+ and $M+2$), which is the characteristic isotopic signature of a bromine-containing compound (^{79}Br and ^{81}Br isotopes are in a roughly 1:1 ratio).^{[9][10]}

Key Expected Fragments:

m/z	Fragment Ion	Fragmentation Pathway
192/194	$[M]^+$	Molecular ion
147/149	$[M - \text{OCH}_2\text{CH}_3]^+$	Loss of the ethoxy group
119/121	$[M - \text{COOCH}_2\text{CH}_3]^+$	Loss of the entire ester group
113	$[M - \text{Br}]^+$	Loss of a bromine radical
45	$[\text{OCH}_2\text{CH}_3]^+$	Ethoxy fragment
29	$[\text{CH}_2\text{CH}_3]^+$	Ethyl fragment

Expert Insights: The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group.^[11] For bromo-compounds, the loss of the bromine atom is a common

fragmentation pathway. The relative abundance of these fragments will depend on their stability.

Experimental Protocols

While specific experimental procedures for obtaining the spectra of **Ethyl 3-bromobut-3-enoate** are not detailed in the readily available literature, standard protocols for NMR, IR, and MS analysis would be employed.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Ethyl 3-bromobut-3-enoate** in ~0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy Protocol

- **Sample Preparation:** Place a drop of neat liquid **Ethyl 3-bromobut-3-enoate** between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

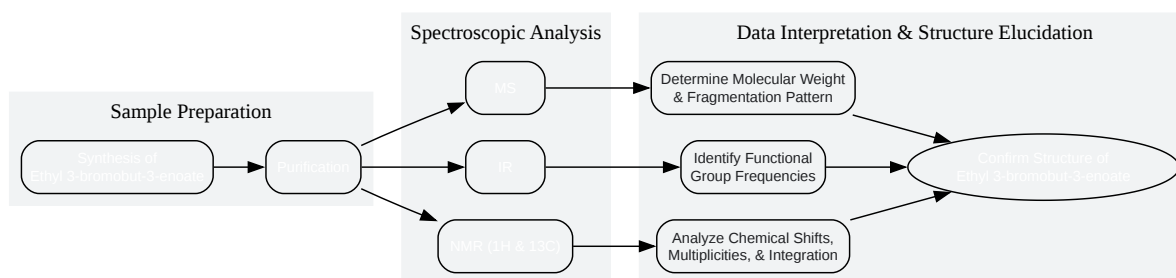
Mass Spectrometry Protocol

- **Sample Introduction:** Introduce a dilute solution of **Ethyl 3-bromobut-3-enoate** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

- Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.
- Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragment ions.

Logical Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic characterization of **Ethyl 3-bromobut-3-enoate**.



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Caption: Workflow for the spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Ethyl 3-bromobut-3-enoate**. By combining fundamental principles of spectroscopy with comparative data from related molecules, a detailed and predictive analysis of its NMR, IR, and MS spectra has been presented. This information serves as a valuable resource for scientists engaged in the synthesis, identification, and application of this important chemical intermediate, enabling them to proceed with a clear understanding of its spectroscopic characteristics.

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